molecular formula C4H4N4O3 B1297589 4-Nitro-1H-pyrazole-3-carboxamide CAS No. 65190-36-5

4-Nitro-1H-pyrazole-3-carboxamide

Cat. No. B1297589
CAS RN: 65190-36-5
M. Wt: 156.1 g/mol
InChI Key: SVHOGXCJBBYKOT-UHFFFAOYSA-N
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Description

4-Nitro-1H-pyrazole-3-carboxamide is a chemical compound with the formula C₄H₄N₄O₃ . It is a type of pyrazole, which is a class of azoles that are found in naturally occurring compounds .


Synthesis Analysis

The synthesis of 4-Nitro-1H-pyrazole-3-carboxamide involves coupling p-nitrobenzoic acid with the corresponding amines . The cyclocondensation of the diketones with hydrazine takes place at ambient temperature in N, N -dimethylacetamide, in an acid medium, to give the corresponding pyrazoles .


Molecular Structure Analysis

The molecular structure of 4-Nitro-1H-pyrazole-3-carboxamide consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The molecular weight of this compound is 156.10 g/mol .


Chemical Reactions Analysis

The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Physical And Chemical Properties Analysis

4-Nitro-1H-pyrazole-3-carboxamide has a density of 1.7±0.1 g/cm³, a boiling point of 460.5±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a topological polar surface area of 118 Ų .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field : Medicinal Chemistry, specifically in the treatment of Acute Myeloid Leukemia (AML) .
  • Summary of the Application : 4-Nitro-1H-pyrazole-3-carboxamide derivatives have been synthesized and studied for their activity against Acute Myeloid Leukemia (AML). The Fms-like receptor tyrosine kinase 3 (FLT3) has been identified as a promising target for the treatment of AML .
  • Methods of Application or Experimental Procedures : The structure of FN-1501, a potent FLT3 inhibitor, was modified to design and synthesize 24 novel 1H-pyrazole-3-carboxamide derivatives .
  • Results or Outcomes : One of the synthesized compounds, referred to as compound 8t, showed strong activity against FLT3 (IC50: 0.089 nM) and CDK2/4 (IC50: 0.719/0.770 nM), which is more efficient than FN-1501 (FLT3, IC50: 2.33 nM; CDK2/4, IC50: 1.02/0.39 nM). Compound 8t also showed excellent inhibitory activity against a variety of FLT3 mutants (IC50 < 5 nM), and potent anti-proliferative effect within the nanomolar range on acute myeloid leukemia (MV4-11, IC50: 1.22 nM) .

Application in Biomedical Research

  • Specific Scientific Field : Biomedical Research, specifically in the synthesis of 1H-Pyrazolo[3,4-b]pyridines .
  • Summary of the Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Methods of Application or Experimental Procedures : The synthetic methods used for their synthesis start from both a preformed pyrazole .
  • Results or Outcomes : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .

Application in Biomedical Research

  • Specific Scientific Field : Biomedical Research, specifically in the synthesis of 1H-Pyrazolo[3,4-b]pyridines .
  • Summary of the Application : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date . This review will cover the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
  • Methods of Application or Experimental Procedures : The synthetic methods used for their synthesis start from both a preformed pyrazole .
  • Results or Outcomes : The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is also classified as an irritant .

Future Directions

Pyrazoles, including 4-Nitro-1H-pyrazole-3-carboxamide, are considered privileged scaffolds in medicinal chemistry due to their extensive therapeutic profile . They are gaining more attention in the field of medicinal chemistry and have potential for further development as powerful anti-tumor agents for various human cancers .

properties

IUPAC Name

4-nitro-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-4(9)3-2(8(10)11)1-6-7-3/h1H,(H2,5,9)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHOGXCJBBYKOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-1H-pyrazole-3-carboxamide

Synthesis routes and methods

Procedure details

4-Nitro-2H-pyrazole-3-carboxylic acid (2.72 g, 17.4 mmol) was added to a solution of oxalyl chloride (2.42 mL, 27.7 mmol) and N,N-dimethylformamide (80 μL) in dichloromethane (45 mL) and the reaction mixture stirred at room temperature for 2 hours. The reaction mixture was concentrated in vacuo and azeotroped from dichloromethane (3×100 mL). The crude product was dissolved in tetrahydrofuran, cooled in an ice bath, and treated with 0.880 ammonia solution (20 mL). The reaction mixture was stirred at room temperature for 18 hours then concentrated in vacuo and the residue partitioned between dichloromethane (300 mL) and water (100 mL). The organic layer was separated, dried over magnesium sulphate and concentrated in vacuo to yield the title product. LRMS ES+m/z 157 [MH]+
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step One
Quantity
80 μL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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